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molecular formula C14H18O2 B8716929 2,4-Bis(allyloxy)-1-ethylbenzene

2,4-Bis(allyloxy)-1-ethylbenzene

Cat. No. B8716929
M. Wt: 218.29 g/mol
InChI Key: ATKVOUAHHSOROI-UHFFFAOYSA-N
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Patent
US07538241B2

Procedure details

4-Ethylresorcinol (10 g, 73 mmol) was dissolved in acetone (250 mL), and potassium carbonate (30 g, 220 mmol) and allyl bromide (15 mL, 170 mmol) were added thereto and heated under reflux for 4 hours. The reaction mixture was cooled to room temperature, then filtered through Celite, and the filtrate was concentrated under reduced pressure. The resulting residue was purified through silica gel column chromatography (ethyl acetate/n-hexane=1/9) to obtain 2,4-bis(allyloxy)-1-ethylbenzene (15 g, 95%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([OH:7])=[CH:5][C:4]=1[OH:10])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[CH:18]=[CH2:19].[CH3:21][C:22]([CH3:24])=O>>[CH2:17]([O:10][C:4]1[CH:5]=[C:6]([O:7][CH2:24][CH:22]=[CH2:21])[CH:8]=[CH:9][C:3]=1[CH2:1][CH3:2])[CH:18]=[CH2:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C1=C(C=C(O)C=C1)O
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified through silica gel column chromatography (ethyl acetate/n-hexane=1/9)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC(=C1)OCC=C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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